5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
5-[(E)-2-[4-(Diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a nitro group (electron-withdrawing), a methyl group, and an ethenyl bridge linked to a 4-diethoxymethylphenyl moiety. The nitro group enhances electrophilicity, while the diethoxymethyl substituent contributes to hydrophobicity and steric bulk .
Properties
IUPAC Name |
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-22-17(23-5-2)14-9-6-13(7-10-14)8-11-15-16(19(20)21)12(3)18-24-15/h6-11,17H,4-5H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJRHJLMTIZMFD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group into the oxazole ring.
Attachment of the diethoxymethyl-substituted phenyl group: This step often involves a coupling reaction, such as a Heck reaction, where the phenyl group is attached to the oxazole ring via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : 5-{(E)-2-[4-(diethoxymethyl)phenyl]ethenyl}-3-methyl-4-nitroisoxazole
- Molecular Formula : C17H20N2O5
- CAS Number : 303995-43-9
- Physical Form : Solid
The structure features a nitro group and an oxazole ring, which are significant for its reactivity and biological activity.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have shown that derivatives of nitro-containing compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against various bacterial strains. Research indicates that modifications in the aromatic ring can lead to increased potency against pathogens .
-
Anticancer Potential :
- Compounds with oxazole rings have been investigated for their anticancer properties. The unique electronic properties imparted by the nitro and ethylene groups may contribute to selective cytotoxicity towards cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in specific cancer cell lines .
- Enzyme Inhibition :
Materials Science Applications
- Organic Photovoltaics :
- Fluorescent Probes :
Organic Synthesis Applications
- Synthetic Intermediates :
- Click Chemistry :
Case Studies
Mechanism of Action
The mechanism by which 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxazole ring are key functional groups that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Oxadiazole Derivatives
- Example : 5-[4-[2-[4-(5-Chloro-2-phenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl]phenyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 65204-78-6)
- Structure : 1,2,4-Oxadiazole core with ethenyl-linked phenyl, chloro-triazole, and methoxyphenyl groups.
- Key Differences :
- Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups alter electronic properties.
- Molecular Weight : 532.001 g/mol (vs. ~392 g/mol for the target compound, estimated).
Pyrazole Derivatives
- Example : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
- Structure : Pyrazole core with fluorinated phenyl and ethenyl substituents.
- Key Differences :
- Pyrazole’s two adjacent nitrogen atoms enhance aromaticity and dipole interactions.
- Hydroxyl and fluorine substituents increase polarity compared to the target’s diethoxymethyl group.
Substituent Effects
Nitro vs. Methoxy/Chloro Groups
- The nitro group in the target compound reduces electron density on the oxazole ring, favoring electrophilic substitution at specific positions. In contrast, methoxy (e.g., in ) or chloro groups (e.g., in ) modulate reactivity differently: methoxy donates electrons via resonance, while chloro withdraws electrons inductively.
Diethoxymethyl vs. Sulfanyl/Ethoxy Groups
- Example: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol The ethoxyphenyl and sulfanyl groups in this triazole derivative enhance solubility in polar solvents, whereas the diethoxymethyl group in the target compound increases hydrophobicity.
Physicochemical and Functional Properties
Electronic Effects
- NMR Shifts : The nitro group in the target compound deshields adjacent protons (e.g., oxazole ring protons), as seen in pyrazole derivatives where fluorine substituents cause distinct 19F-NMR shifts .
- Hydrogen Bonding: Diethoxymethyl groups lack hydrogen-bond donors, unlike hydroxyl-containing analogs (e.g., ), reducing water solubility.
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Biological Activity
5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound with notable structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Compound Overview
The compound features a unique oxazole ring, a nitro group, and a diethoxymethyl-substituted phenyl group. These structural components are crucial for its chemical reactivity and potential interactions with biological targets. The presence of the nitro group is particularly significant as it may facilitate interactions with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
The biological activity of this compound is hypothesized to stem from its ability to bind to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors due to its structural components:
- Oxazole Ring : Known for its role in heterocyclic chemistry, which often involves interactions with biomolecules.
- Nitro Group : This functional group can participate in redox reactions and may influence enzyme kinetics.
- Diethoxymethyl Group : Enhances solubility and reactivity, potentially increasing the compound's bioavailability and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The nitro group and diethoxymethyl substituent are added through electrophilic aromatic substitution or similar methods.
- Purification : The synthesized compound is purified using techniques like recrystallization or chromatography.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
Case Studies
- Antimicrobial Activity : A study on related compounds demonstrated strong antimicrobial properties against various pathogens, suggesting that structural modifications can enhance activity without significantly increasing toxicity .
- Zebrafish Embryo Toxicity : Research indicated varying levels of toxicity in zebrafish embryos when exposed to derivatives of the compound, highlighting the importance of structure-activity relationships (SAR) in predicting biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
